molecular formula C10H17NO3Si B15167749 3-[2-(Trimethoxysilyl)ethyl]pyridine CAS No. 347187-86-4

3-[2-(Trimethoxysilyl)ethyl]pyridine

Cat. No.: B15167749
CAS No.: 347187-86-4
M. Wt: 227.33 g/mol
InChI Key: HDITXGQJOIRGQN-UHFFFAOYSA-N
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Description

3-[2-(Trimethoxysilyl)ethyl]pyridine is an organosilicon compound with the molecular formula C10H17NO3Si. It is commonly used as a functional group conversion reagent in organic synthesis to modify the chemical properties of molecules. Additionally, it serves as a surface modifier to improve the wettability and adhesion of materials, making it valuable in coatings, adhesives, and dyes .

Preparation Methods

The synthesis of 3-[2-(Trimethoxysilyl)ethyl]pyridine typically involves the reaction of 2-(2-pyridyl)ethylamine with trimethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 12-24 hours .

Industrial production methods for this compound often involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

3-[2-(Trimethoxysilyl)ethyl]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-(Trimethoxysilyl)ethyl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Trimethoxysilyl)ethyl]pyridine involves its ability to form covalent bonds with various substrates through the trimethoxysilyl group. This group can undergo hydrolysis to form silanol groups, which can then react with other functional groups on the substrate, leading to strong adhesion and modification of surface properties .

Comparison with Similar Compounds

3-[2-(Trimethoxysilyl)ethyl]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyridine ring and trimethoxysilyl group, which provides distinct reactivity and surface modification capabilities .

Properties

CAS No.

347187-86-4

Molecular Formula

C10H17NO3Si

Molecular Weight

227.33 g/mol

IUPAC Name

trimethoxy(2-pyridin-3-ylethyl)silane

InChI

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,6,8H2,1-3H3

InChI Key

HDITXGQJOIRGQN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CN=CC=C1)(OC)OC

Origin of Product

United States

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